molecular formula C12H18ClNO B13290404 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline

3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline

Cat. No.: B13290404
M. Wt: 227.73 g/mol
InChI Key: ABJIYSGEQJHNFF-UHFFFAOYSA-N
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Description

3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline is an organic compound with a complex structure that includes a chloro group, a dimethylpropyl group, and a methoxy group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline typically involves the reaction of 3-chloroaniline with 2,2-dimethylpropylamine and methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline exerts its effects involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the methoxy group can enhance the compound’s solubility and reactivity. The dimethylpropyl group can influence the compound’s steric properties, affecting its binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylaniline: Similar in structure but lacks the methoxy and dimethylpropyl groups.

    4-methoxy-3-chloroaniline: Similar but lacks the dimethylpropyl group.

    N-(2,2-dimethylpropyl)-4-methoxyaniline: Similar but lacks the chloro group.

Uniqueness

3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the chloro, methoxy, and dimethylpropyl groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-chloro-N-(2,2-dimethylpropyl)-4-methoxyaniline

InChI

InChI=1S/C12H18ClNO/c1-12(2,3)8-14-9-5-6-11(15-4)10(13)7-9/h5-7,14H,8H2,1-4H3

InChI Key

ABJIYSGEQJHNFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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